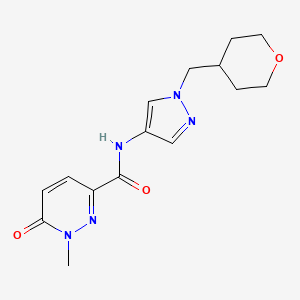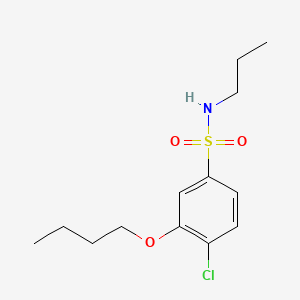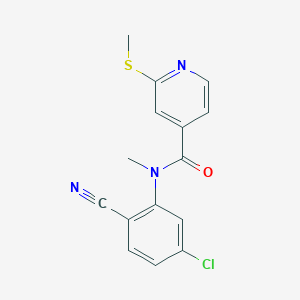
1-methyl-6-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-6-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide” is a novel substituted bicyclic aza-heterocycle . It is mentioned in a patent application by Viva Star Biosciences (Suzhou) Co., Ltd . The application relates to these compounds, their manufacture, pharmaceutical compositions comprising them, and their use as medicaments for treating diseases associated with mammalian RAS (Rat sarcoma virus) family proteins .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and related heterobicyclic compounds has been a focal point in the development of novel pharmacologically active molecules. These compounds have been synthesized from basic heterocyclic frameworks, indicating a strong interest in exploring the potential medicinal and biochemical applications of such structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Supramolecular Chemistry
The study of energetic multi-component molecular solids formed from tetrafluoroterephthalic acid and aza compounds reveals the significance of hydrogen bonding and weak intermolecular interactions in assembling molecules into larger architectures. This research highlights the importance of such interactions in the development of supramolecular structures, potentially relevant to the applications of the specified compound in material science or molecular engineering (Wang et al., 2014).
Cycloaddition Reactions
The exploration of [4+2]-cycloaddition reactions involving heterocyclic dienes, such as tetrazines, with alkenes to produce dihydropyridazines and pyridazines underscores the compound's potential utility in synthetic organic chemistry. These reactions facilitate the creation of complex heterocyclic structures, suggesting applications in synthesizing diverse organic compounds with potential pharmacological activities (Rusinov et al., 2000).
Anticancer Activity
The synthesis and characterization of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, followed by screening for in vitro cytotoxic activity, indicate the relevance of pyrazole-based compounds in developing anticancer agents. Such studies provide a foundation for further investigation into the anticancer potential of related compounds, including the one specified (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
Research into the synthesis of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives with subsequent antimicrobial activity testing underscores the potential of such compounds in therapeutic applications. This area of study is particularly relevant for identifying new antimicrobial agents against resistant strains of bacteria and fungi, suggesting potential research applications for the compound (Othman & Hussein, 2020).
Future Directions
properties
IUPAC Name |
1-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19-14(21)3-2-13(18-19)15(22)17-12-8-16-20(10-12)9-11-4-6-23-7-5-11/h2-3,8,10-11H,4-7,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMATFLSEZLNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/no-structure.png)
![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)


![methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate](/img/structure/B2977648.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)

![Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2977654.png)
![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)